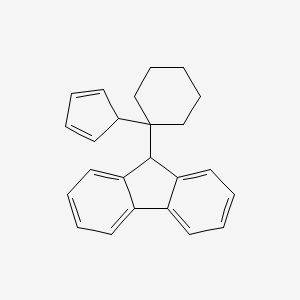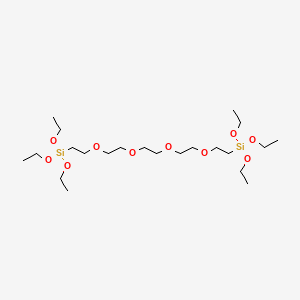
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Vue d'ensemble
Description
2-Benzyl-4,5,6,7-tetrahydro-1H-indole, also known as BTHI, is an organic compound that was first synthesized in the early 1980s. It is a substituted indole derivative and has a range of applications in scientific research. BTHI is a versatile compound that can be used in a variety of laboratory experiments. It has been studied for its biochemical and physiological effects, and its potential uses in drug development.
Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Studies have focused on the synthesis and structure-activity relationships of tetrahydro-1H-benzimidazole and indole derivatives. These compounds are notable for their potential in treating conditions like irritable bowel syndrome and chemotherapy-induced nausea and vomiting. Notably, certain indole derivatives exhibited significant potency in pharmacological tests (Ohta et al., 1996).
- Research on catalytic hydrogenation of benzyloxyindoles, leading to the production of tetrahydro-4-oxo-indoles, and methods for preparing hydroxyindoles, have been documented. This includes the transformation of indole derivatives under specific conditions (Seemann et al., 1971).
2. Pharmaceutical and Medicinal Chemistry
- Novel synthesis methods for 4-oxo-tetrahydroindol derivatives, including microbial biotransformation, have been developed. These compounds hold potential in pharmaceutical applications due to their structure and properties (Caliskan et al., 2020).
- Research has been conducted on the synthesis and antitumor activity of various indole derivatives. These studies highlight the potential of these compounds as antineoplastic agents, particularly in combating cancer (Nguyen et al., 1990).
3. Bioorganic Chemistry
- Indole-coumarin hybrids have been synthesized and studied for their anticancer properties. These compounds were evaluated for cytotoxic effects on human breast adenocarcinoma and normal cell lines, showing potential as novel therapeutic agents (Kamath et al., 2015).
4. Computational and In Vivo Studies
- Computational studies on novel 1-(1H-indol-1-yl)ethanone derivatives have been carried out, assessing their effects on the COX-2 enzyme and their in vivo analgesic and anti-inflammatory activities. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Kumar et al., 2022).
Propriétés
IUPAC Name |
2-benzyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-3,6-7,11,16H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVMHRWMEPJCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















